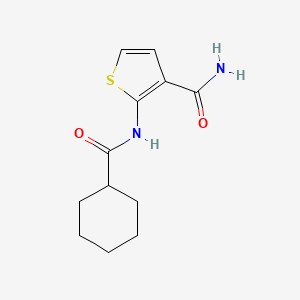

2-cyclohexaneamidothiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-(cyclohexanecarbonylamino)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S/c13-10(15)9-6-7-17-12(9)14-11(16)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPUTUZZAFIRJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=C(C=CS2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Analog Generation

General Synthetic Routes for Thiophene-3-carboxamide (B1338676) Core

The formation of the thiophene-3-carboxamide scaffold can be achieved through several reliable synthetic pathways. These methods often involve multicomponent reactions that efficiently build the heterocyclic ring system.

The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophenes. organic-chemistry.orgtubitak.gov.trchemrxiv.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. organic-chemistry.orgtubitak.gov.tr The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring. chemrxiv.org

Numerous modifications to the Gewald reaction have been developed to improve yields, shorten reaction times, and expand the substrate scope. These modifications include the use of microwave irradiation, which can significantly accelerate the reaction. ijpcbs.com

A relevant synthetic pathway begins with the condensation of cyclohexylamine (B46788) and ethyl cyanoacetate (B8463686) to produce N-cyclohexyl cyanoacetamide. ijpcbs.com This intermediate is then reacted with a methylenic ketone in the presence of an acidic catalyst to yield a 2-cyano-2-(alkylidene)-N-cyclohexyl carboxamide. ijpcbs.com This product serves as a key precursor which, upon reaction with elemental sulfur in the presence of a basic catalyst like diethylamine, cyclizes to form 2-amino-3-(cyclohexyl carboxamido)-4,5-disubstituted thiophenes. ijpcbs.com

Table 1: Key Steps in a Modified Gewald Synthesis

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Cyclohexylamine, Ethyl cyanoacetate | Heat (160-170°C) | N-cyclohexyl cyanoacetamide |

| 2 | N-cyclohexyl cyanoacetamide, Methylenic ketone | Ammonium (B1175870) acetate (B1210297), Glacial acetic acid, Benzene (B151609), Reflux | 2-Cyano–2-(alkylidene)-N-cyclohexyl carboxamides |

| 3 | 2-Cyano–2-(alkylidene)-N-cyclohexyl carboxamides | Elemental sulfur, Diethylamine, Ethanol | 2-amino-3-(cyclohexyl carboxamido)-4,5-di substituted thiophenes |

Beyond the Gewald reaction, other cyclization strategies are employed for the synthesis of the thiophene (B33073) ring. These methods often involve the construction of a linear precursor containing the necessary atoms, followed by an intramolecular cyclization to form the thiophene core. mdpi.com For instance, iodine-mediated cyclization of 2-alkynylthioanisoles provides a route to substituted benzo[b]thiophenes, showcasing a different approach to forming the thiophene ring system. nih.gov Another strategy involves the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols to yield substituted thiophenes. mdpi.com While not directly producing 2-aminothiophene-3-carboxamides, these methods highlight the versatility of cyclization reactions in thiophene synthesis. mdpi.comnih.gov

The carboxamide group at the 3-position of the thiophene ring is a defining feature of the target molecule. This functional group is typically introduced through amidation reactions. If the synthesis starts with a 2-aminothiophene-3-carboxylic acid or its ester derivative, standard amidation procedures can be employed. mdpi.com These methods often involve activating the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride, followed by reaction with the appropriate amine. mdpi.com Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can also be used to facilitate the formation of the amide bond between a carboxylic acid and an amine. mdpi.com

In a specific synthetic route leading to a related structure, 4-aminothiophene-3-carboxamide (B11731693) derivatives are acylated with chloroacetyl chloride. nih.gov The resulting chloroacetamido intermediate can then be reacted with various amines to introduce diversity at this position. nih.gov

Approaches for Introducing Cyclohexaneamido Substituents

The introduction of the cyclohexaneamido substituent at the 2-position is a crucial transformation. This is typically achieved by forming an amide bond between the 2-amino group of the thiophene ring and cyclohexanecarboxylic acid or an activated derivative thereof.

A direct approach involves the acylation of a 2-aminothiophene-3-carboxamide (B79593) precursor. Standard acylation conditions can be used, such as reacting the 2-aminothiophene with cyclohexanecarbonyl chloride in the presence of a base to neutralize the HCl byproduct. Alternatively, coupling reagents can be employed to facilitate the reaction between 2-aminothiophene-3-carboxamide and cyclohexanecarboxylic acid.

As previously mentioned, a multi-step synthesis has been described where the N-cyclohexyl carboxamide moiety is incorporated from the start by using N-cyclohexyl cyanoacetamide in a Gewald-type reaction. ijpcbs.com This approach builds the desired functionality into the molecule from an early stage.

Diversification Strategies for Analog Synthesis

The generation of analogs of 2-cyclohexaneamidothiophene-3-carboxamide is essential for exploring structure-activity relationships in various applications. Diversification can be achieved at several positions of the molecule.

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel molecular frameworks that retain the biological activity of a parent compound. nih.gov This approach involves replacing the central core of a molecule while maintaining the spatial arrangement of key functional groups. nih.gov For this compound, the thiophene ring could be replaced by other five- or six-membered heterocycles, or even carbocyclic rings. nih.gov

The goal of scaffold hopping is to discover new chemotypes with potentially improved properties. nih.gov The process can be categorized by the degree of structural change from the original molecule, ranging from minor modifications like replacing a heteroatom to more significant changes such as ring opening or closure. nih.gov For instance, the thiophene core could be replaced with isosteric rings like furan, pyrrole, or even a phenyl ring to explore the impact of the heteroatom on the molecule's properties.

Table 2: Potential Scaffold Hopping Replacements for the Thiophene Core

| Original Scaffold | Potential Replacement Scaffolds | Rationale for Replacement |

| Thiophene | Furan, Pyrrole, Thiazole, Phenyl | To investigate the influence of the heterocyclic core on molecular properties and interactions. |

| Thiophene | Cyclopentane, Cyclohexane (B81311) | To explore the necessity of the aromatic system for desired activities. |

Positional and Substituent Variation

The synthesis of this compound analogs is largely centered around the versatile Gewald reaction, a multicomponent condensation that forms the core 2-aminothiophene ring. organic-chemistry.orgwikipedia.org This reaction's utility lies in its tolerance for a wide array of starting materials, which directly translates to the ability to introduce diverse substituents at various positions of the thiophene ring.

The general synthetic route to the 2-aminothiophene-3-carboxamide core involves the reaction of a ketone or aldehyde with an active methylene (B1212753) nitrile, such as cyanoacetamide, in the presence of elemental sulfur and a base. tubitak.gov.trnih.gov To generate the parent this compound, cyclohexanone (B45756) would serve as the ketone component. Subsequent acylation of the 2-amino group with a cyclohexane carbonyl derivative would complete the synthesis.

Variations in the substituents on both the thiophene and cyclohexane rings can be achieved by modifying the initial reactants. For instance, substituted cyclohexanones can be employed to introduce functional groups onto the cyclohexane moiety. Similarly, modifications to the thiophene ring at the 4 and 5-positions are dictated by the choice of the α-methylene carbonyl compound used in the Gewald reaction. organic-chemistry.org A variety of ketones and aldehydes can participate in this reaction, leading to a diverse library of analogs. google.com

Further diversification can be achieved by modifying the 3-carboxamide group. While cyanoacetamide is a common starting material, N-substituted cyanoacetamides can also be utilized, directly installing a substituent on the carboxamide nitrogen. tubitak.gov.tr Alternatively, the 3-carboxamide can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a range of amines to generate a library of amides.

The following table illustrates the potential for substituent variation based on the selection of starting materials in the Gewald reaction:

| Position of Variation | Starting Material Modification | Potential Substituents |

| Thiophene C4, C5 | Choice of ketone/aldehyde in Gewald reaction | Alkyl, Aryl, Heteroaryl |

| Cyclohexane Ring | Use of substituted cyclohexanones | Alkyl, Hydroxyl, Alkoxy |

| Amide Nitrogen (N-cyclohexyl) | Acylation of 2-amino group with various acyl halides/anhydrides | Substituted cyclohexyl groups |

| Carboxamide Nitrogen | Use of N-substituted cyanoacetamides or post-synthesis amide coupling | Alkyl, Aryl, Functionalized moieties |

Stereochemical Considerations in Synthesis

The stereochemistry of this compound and its analogs is a critical aspect of their design and synthesis, particularly when chiral centers are present. The cyclohexane ring, for example, can contain multiple stereocenters depending on its substitution pattern.

When synthesizing analogs with substituted cyclohexane rings, the stereochemical outcome of the final product is directly influenced by the stereochemistry of the starting cyclohexanone. The use of enantiomerically pure or diastereomerically enriched cyclohexanone derivatives allows for the synthesis of specific stereoisomers of the target compound. google.com Methods for controlling the stereochemistry of substituted cyclohexanes are well-established in organic synthesis and can be applied to the preparation of the necessary starting materials.

Furthermore, the amide bond formation between the 2-aminothiophene core and the cyclohexane carboxylic acid can introduce another layer of stereochemical complexity if the carboxylic acid itself is chiral. Standard peptide coupling reagents can be employed to form this amide bond, and if an enantiomerically pure carboxylic acid is used, the resulting diastereomers can often be separated by chromatographic techniques.

The inherent planarity of the thiophene ring simplifies the stereochemical considerations for the core structure. However, the introduction of chiral substituents at the 4 or 5-positions would create additional stereocenters that would need to be controlled during the synthesis.

Control of stereocenters on the cyclohexane ring: This is primarily achieved through the use of stereochemically defined cyclohexanone starting materials.

Diastereoselective amide bond formation: When coupling a chiral cyclohexane carboxylic acid, the formation of diastereomers is possible and may require separation.

Introduction of chiral substituents on the thiophene ring: This would necessitate asymmetric synthetic methods to control the stereochemistry at these positions.

Computational Chemistry and Molecular Modeling Investigations

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models help in understanding the chemical features that govern the potency of molecules and in predicting the activity of newly designed compounds.

2D-QSAR Approaches

Two-dimensional QSAR (2D-QSAR) models have been developed for series of thiophene (B33073) derivatives to understand the structural requirements for their biological activities, such as the inhibition of c-Jun NH2-terminal kinase 1 (JNK1). brieflands.com In these studies, various physicochemical, electronic, and topological descriptors are calculated for a set of molecules and correlated with their inhibitory activities.

For a series of JNK1 inhibitors based on the thiophene scaffold, 2D-QSAR models have highlighted the importance of specific molecular properties. brieflands.com Key descriptors that were found to influence the biological activity include:

Verloop L (Subst. 1): A steric parameter that describes the length of a substituent.

Bond Dipole Moment (Subst. 2): An electronic descriptor reflecting the polarity of a specific bond.

LogP (Subst. 1): A descriptor for lipophilicity, indicating the compound's partitioning between octanol (B41247) and water.

Balaban Topological Index (Subst. 1): A topological descriptor that encodes information about the size, shape, and branching of a molecule.

These models suggest that a balance of steric, electronic, and lipophilic properties is crucial for potent JNK1 inhibition. The presence of an aromatic ring and a basic nitrogen atom has also been identified as important for antiviral activity in other related heterocyclic compounds. nih.gov

3D-QSAR Methodologies: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

While specific 3D-QSAR studies on 2-cyclohexaneamidothiophene-3-carboxamide were not identified, the methodologies of Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely applied to similar heterocyclic compounds to provide a three-dimensional understanding of SAR. These techniques are used to generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would likely lead to an increase or decrease in biological activity.

For instance, CoMFA and CoMSIA studies on other thiophene-containing scaffolds, such as thienopyrimidines, have successfully generated predictive models for their biological targets. researchgate.net These models help in visualizing the favorable and unfavorable regions for different fields, guiding the rational design of more potent analogs.

Statistical Validation of QSAR Models

The robustness and predictive power of QSAR models are assessed through rigorous statistical validation. Key statistical parameters used for this purpose include:

| Statistical Parameter | Description | Typical Value for a Robust Model |

| r² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² or r²cv (Cross-validated r²) | A measure of the predictive ability of the model, typically determined by leave-one-out cross-validation. | > 0.5 |

| r²_pred (Predictive r² for test set) | Measures the predictive power of the model on an external set of compounds not used in model generation. | > 0.5 |

| F-test value | Assesses the overall statistical significance of the model. | High value |

| Standard Deviation (s) | Measures the dispersion of the data relative to its mean. | Low value |

For example, a 2D-QSAR model for thiophene derivatives as JNK1 inhibitors reported an r² of 0.90 and a cross-validated r² (r²cv) of 0.88, indicating a highly robust and predictive model. brieflands.com Similarly, a combined QSAR model for other antiviral compounds yielded r², q², and r²test values of 0.833, 0.770, and 0.721, respectively, demonstrating good predictive capacity. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drugs to their protein targets.

Ligand-Protein Interaction Analysis

Molecular docking studies have been performed on 2-amido-3-carboxamide thiophene derivatives to understand their interactions with various protein kinases, including c-Jun N-terminal kinase (JNK). nih.govnih.gov These studies reveal that the thiophene carboxamide scaffold serves as a key structural motif for binding.

Binding Mode Predictions

Docking simulations predict that compounds based on the 2-amido-3-carboxamide thiophene scaffold can act as dual inhibitors, potentially binding to both the ATP-binding site and the JIP substrate docking site of JNK. nih.govnih.gov

For a representative compound from this series, docking into the JIP binding site of JNK1 (PDB code: 1UKI) showed predicted hydrogen bonding interactions. nih.gov Similarly, docking into the ATP binding site also revealed potential hydrogen bonds. The surface of these binding sites, when analyzed, shows both shallow and deep cavities, and the ligand orients itself to maximize favorable interactions within these pockets. nih.gov The specific orientation and interactions of the cyclohexyl group would depend on the topology of the binding pocket, where its non-polar nature would favor interactions with hydrophobic residues.

Virtual Screening Applications

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. While no specific virtual screening studies have been published for this compound, research on other thiophene carboxamide derivatives has demonstrated the utility of this approach. For instance, virtual screening has been employed to identify thiophene-based compounds with potential anticancer activity. These studies often involve docking simulations to predict the binding affinity and mode of interaction of the compounds with their biological targets.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics and stability of molecules and their complexes with biological macromolecules.

Ligand-Target Complex Dynamics

MD simulations are particularly valuable for studying the dynamic behavior of a ligand when bound to its biological target. While a specific target for this compound has not been extensively studied, research on analogous compounds provides a framework for such investigations. For other thiophene carboxamide derivatives, MD simulations have revealed the key interactions that stabilize the ligand-protein complex. These simulations show how the ligand and protein adapt to each other, the role of specific amino acid residues in binding, and the influence of water molecules in the binding site. For instance, simulations of thiophene carboxamide inhibitors of VEGFR-2 have shown that the compounds can form stable hydrogen bonds and hydrophobic interactions within the kinase domain, leading to potent inhibition.

Pharmacophore Modeling

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity.

Identification of Key Structural Features for Activity

For the this compound scaffold, a pharmacophore model would likely include key features such as hydrogen bond donors and acceptors from the two amide groups, and a hydrophobic feature corresponding to the cyclohexane (B81311) ring. The thiophene ring itself can act as a hydrophobic feature and its sulfur atom can potentially engage in specific interactions. Studies on other thiophene carboxamide derivatives have identified the importance of the relative orientation of these groups for activity against various targets. For example, in a series of 2-amido-3-carboxamide thiophene CB₂ receptor agonists, the spatial arrangement of the amide groups and the nature of the substituents were found to be critical for potent and selective binding.

Pharmacophore-Based Compound Design

Once a pharmacophore model is established, it can be used to design new compounds with improved activity. This can involve modifying the existing scaffold of this compound to better match the pharmacophoric features or to introduce new interactions with the target. For example, the cyclohexane ring could be replaced with other cyclic or acyclic hydrophobic groups to explore the impact on binding affinity. Similarly, the substitution pattern on the thiophene ring could be altered to optimize interactions. This approach has been successfully used in the design of novel thiophene-3-carboxamide (B1338676) derivatives as potent inhibitors of various enzymes.

Structure Activity Relationship Sar Elucidation

Impact of Thiophene (B33073) Ring Substitutions

The substitution pattern on the central thiophene ring is a critical determinant of biological activity. Research on analogous 2-amidothiophene-3-carboxamide derivatives has demonstrated that an unsubstituted thiophene ring at the 4 and 5-positions is often preferred for optimal activity.

Specifically, the introduction of methyl groups at either the 4- or 5-position, or at both positions simultaneously, has been shown to result in a significant decrease in inhibitory activity when compared to the unsubstituted parent compound nih.gov. This suggests that the steric bulk of substituents at these positions may hinder the proper binding of the molecule to its target.

Table 1: Impact of Thiophene Ring Substitution on Biological Activity of a 2-acetamido-thiophene-3-carboxamide Analog nih.gov

| Compound | Substitution on Thiophene Ring | IC50 (µM) |

| Unsubstituted | None | 5.4 |

| 4-methyl | 4-CH3 | > 25 |

| 5-methyl | 5-CH3 | > 25 |

| 4,5-dimethyl | 4,5-(CH3)2 | > 25 |

The data clearly indicates that for this particular series of JNK1 inhibitors, any substitution on the thiophene ring at positions 4 and 5 is detrimental to the compound's potency.

Role of Carboxamide Linker and Substituents

The carboxamide group at the 3-position of the thiophene ring is an essential feature for the biological activity of this class of compounds. Its role is often to participate in crucial hydrogen bonding interactions with the target protein.

Studies have unequivocally shown that the replacement of the 3-carboxamide group with other functionalities, such as a carboxylic acid, an ester, or a cyano group, leads to a dramatic loss of inhibitory activity nih.gov. This highlights the specific requirement of the carboxamide for effective biological function.

Furthermore, the position of the carboxamide group on the thiophene ring is also critical. An analog where the carboxamide was moved to the 5-position was found to be completely inactive, reinforcing the importance of the specific arrangement of the pharmacophoric elements nih.gov.

Elucidation of Specific Pharmacophoric Requirements for Biological Activity

Based on the available structure-activity relationship data, a clear pharmacophoric model for the biological activity of 2-amidothiophene-3-carboxamide derivatives can be proposed. The key requirements include:

An unsubstituted thiophene ring at the 4 and 5-positions: This region appears to be sensitive to steric hindrance.

A carboxamide group at the 3-position: This group is essential for activity, likely acting as a key hydrogen bond donor and/or acceptor. Its replacement or relocation leads to a significant loss of potency.

An amido substituent at the 2-position: This position allows for a variety of substituents, including cyclic and aromatic moieties, which can be modified to optimize interactions with the target. The cyclohexane (B81311) ring in the title compound occupies this space.

Stereoisomeric Effects on Biological Activity

Stereochemistry can have a profound impact on the biological activity of chiral molecules. While specific studies on the stereoisomers of 2-cyclohexaneamidothiophene-3-carboxamide are not detailed in the available literature, the principles of stereoselectivity are well-established in medicinal chemistry.

If the cyclohexane ring or any substituent on the molecule contains a chiral center, the different enantiomers or diastereomers can exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the various stereoisomers of a ligand. One stereoisomer may bind with high affinity and elicit a strong biological response, while another may bind weakly or not at all.

For example, in a study on a different class of thiophene-containing compounds, the stereochemistry of the molecule was found to be a critical factor for its antimalarial activity, with the natural isomers being the most potent. This was attributed to stereoselective uptake and/or binding to the target enzyme. Although this is a different molecular scaffold, it highlights the general importance of considering stereoisomeric effects when evaluating the biological activity of chiral compounds. Therefore, should chiral centers be present in derivatives of this compound, it is highly probable that their biological activity would be stereodependent.

Elucidation of Molecular Mechanisms and Biological Targets

Target Identification Methodologies

Discovering the cellular targets of small molecules is essential for understanding their therapeutic effects and potential side effects. nih.gov This can be achieved through several complementary strategies that rely on direct biochemical interactions, genetic modifications, or computational predictions. nih.govbroadinstitute.org

Affinity-based methods are the most direct way to identify proteins that physically interact with a small molecule. rsc.org These techniques typically involve chemically modifying the compound of interest to create an "affinity probe." nih.govrsc.org

One common method is affinity purification . In this approach, the small molecule is attached to a solid support, such as agarose beads, often via a linker. nih.gov This "baited" matrix is then incubated with a complex mixture of proteins, like a cell lysate. rsc.org Proteins that bind to the immobilized molecule are captured, while non-binding proteins are washed away. acs.org The captured proteins are then eluted and identified using techniques like mass spectrometry. bio-protocol.org

Another widely used technique involves conjugating the small molecule with a tag like biotin. nih.gov The biotinylated probe binds to its target proteins within the cell lysate, and this complex is then selectively pulled down using streptavidin-coated beads, which have a very high affinity for biotin. nih.gov To overcome challenges such as the need for chemical modification, photo-affinity labeling can be used, where a photo-reactive group on the probe creates a covalent bond with the target protein upon light activation, enabling more robust capture. bio-protocol.org

Genetic-based approaches leverage the power of genetic manipulation to infer the target of a small molecule by observing how changes in gene expression or function affect cellular sensitivity to the compound. nih.govpharmafeatures.com These methods are powerful for studying the molecule's action in a more physiologically relevant cellular context. pharmafeatures.com

A prominent technique involves the use of RNA interference (RNAi) or CRISPR-based screening . In these genome-wide screens, the expression of individual genes is systematically knocked down (RNAi/CRISPRi) or knocked out (CRISPR). pharmafeatures.comnih.gov If the knockdown of a particular gene produces a cellular phenotype similar to that caused by the small molecule, it suggests the protein product of that gene could be the target. nih.govpharmafeatures.com Conversely, if knocking out a gene confers resistance to the compound, that gene's product is likely essential for the compound's activity, which could mean it is the direct target. nih.govacs.org

Another genetic method is the analysis of drug-resistant clones. By exposing a population of cells to a cytotoxic compound, resistant mutants can be isolated. Sequencing the genomes of these resistant cells can reveal mutations in the gene encoding the target protein, which prevent the small molecule from binding effectively. pharmafeatures.com

Computational, or in silico, methods use computer algorithms to predict the biological targets of a small molecule based on its chemical structure and other known information. creative-biolabs.comnih.gov These approaches are cost-effective and can rapidly generate hypotheses for experimental validation. creative-biolabs.com

Ligand-based methods operate on the principle that structurally similar molecules often have similar biological targets. nih.gov These approaches compare the chemical structure of the query compound to large databases of molecules with known biological activities. nih.gov A significant match suggests that the new compound may share a target with the known active molecules. researchgate.net

Structure-based methods , such as reverse docking, require the three-dimensional structure of potential protein targets. nih.govnih.gov In this technique, the small molecule is computationally "docked" into the binding sites of a large number of different proteins. nih.gov A scoring function then estimates the binding affinity for each protein, and high-scoring proteins are predicted as potential targets. nih.gov Hybrid approaches that combine both ligand and protein information are also used to enhance prediction accuracy. nih.govacs.org

Investigation of Specific Enzyme/Receptor Inhibition

Research into compounds built upon the thiophene-3-carboxamide (B1338676) scaffold has revealed inhibitory activity against key enzymes involved in viral replication and cancer-related cell signaling.

Derivatives of cycloheptathiophene-3-carboxamide have been identified as potent inhibitors of the influenza virus. nih.govnih.gov Their mechanism of action is the disruption of a critical protein-protein interaction within the viral RNA-dependent RNA polymerase (RdRP). nih.govnih.gov The RdRP is a heterotrimeric complex composed of three subunits: polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2). unisi.itunisi.it The assembly and function of this complex are essential for viral transcription and replication. unisi.it

Specifically, these compounds target the interaction between the PA and PB1 subunits. nih.govnih.gov By binding to a highly conserved hydrophobic pocket on the PA subunit, the inhibitors prevent it from assembling with the PB1 subunit. acs.orgnii.ac.jp This disruption of the PA-PB1 complex formation effectively blocks the polymerase's function, leading to the inhibition of viral RNA synthesis and halting viral replication. acs.orgnih.gov The high degree of conservation in the PA-PB1 binding site makes these inhibitors effective against a broad spectrum of influenza A and B strains, including those resistant to other antiviral drugs like oseltamivir. nih.govacs.orgresearchgate.net

| Compound Class | Target | Mechanism of Action | Observed Activity |

|---|---|---|---|

| Cycloheptathiophene-3-carboxamide derivatives | Influenza A and B Virus Polymerase (RdRP) | Inhibition of PA-PB1 subunit interaction | Potent, broad-spectrum antiviral activity in nanomolar to low-micromolar range nih.govunisi.it |

Overexpression and mutation of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase, are known drivers in the development of several human cancers. nih.govmdpi.com This has made EGFR a prime target for the development of small-molecule kinase inhibitors. mdpi.com While not the specific 2-cyclohexaneamido derivative, other compounds featuring the core thiophene-3-carboxamide scaffold have been synthesized and evaluated as EGFR kinase inhibitors. nih.govnih.gov

For instance, a series of trisubstituted thiophene-3-carboxamide selenide derivatives were developed and showed potent antiproliferative activity. nih.govnih.gov The most active of these compounds demonstrated impressive EGFR kinase inhibition with an IC₅₀ value in the nanomolar range. nih.gov Another study focusing on dianilinopyrimidines incorporated a N-methylthiophene-3-carboxamide moiety. One such compound exhibited higher anti-tumor activity against several cancer cell lines than the established EGFR inhibitor Gefitinib, with molecular docking studies confirming its interaction with the EGFR active site. tandfonline.com These findings indicate that the thiophene-3-carboxamide framework can serve as a valuable scaffold for designing potent inhibitors of EGFR kinase. nih.govnih.gov

| Compound Series | Target | IC₅₀ Value | Cell Line Activity |

|---|---|---|---|

| Trisubstituted thiophene-3-carboxamide selenides | EGFR Kinase | 42.3 nM to 94.44 nM nih.govnih.gov | Significant cytotoxicity in HCT116 and A549 cancer cell lines nih.gov |

| Dianilinopyrimidine with N-methylthiophene-3-carboxamide moiety (Compound 4c) | EGFR Kinase | Not specified for kinase; cell IC₅₀ reported | IC₅₀ of 0.56 μM (A549), 2.46 μM (PC-3), and 2.21 μM (HepG2) tandfonline.com |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical regulator of angiogenesis, the formation of new blood vessels, which is a pivotal process in tumor growth and metastasis. researchgate.net Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. researchgate.netnih.gov A series of novel thiophene-3-carboxamide derivatives have been investigated as potential VEGFR-2 inhibitors. nih.gov

One notable study reported on a series of thiophene-3-carboxamide derivatives based on the structure of PAN-90806, a known VEGFR-2 inhibitor. Within this series, a specific compound, designated as 14d, demonstrated significant anti-proliferative activity against several cancer cell lines, including HCT116, MCF7, PC3, and A549. nih.gov This compound also exhibited potent inhibitory activity against the VEGFR-2 enzyme. nih.gov Further investigation revealed that compound 14d could inhibit the phosphorylation of VEGFR-2 in the A549 cell line, confirming its mechanism of action at a cellular level. nih.gov The anti-angiogenic properties of compound 14d were also demonstrated through its ability to inhibit colony formation, cell migration, and tube formation in Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov Mechanistic studies indicated that the anticancer effects of 14d are mediated through cell cycle arrest, induction of apoptosis, and a reduction in the phosphorylation levels of downstream signaling proteins ERK and MEK. nih.gov

Table 1: Inhibitory Activity of Thiophene-3-carboxamide Derivative 14d

| Target | Cell Lines | IC50 Value |

|---|---|---|

| VEGFR-2 | - | 191.1 nM |

HIV-1 Reverse Transcriptase-Associated Ribonuclease H (RNase H) Inhibition

The Ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT) is essential for the replication of the viral genome, making it a key target for the development of antiretroviral drugs. nih.govnih.gov While numerous inhibitors of the DNA polymerase function of RT have been developed, the RNase H active site remains an underexplored target. nih.govnih.gov Active site RNase H inhibitors often feature structural motifs capable of chelating the divalent metal ions, typically magnesium (Mg2+), that are crucial for the enzyme's catalytic activity. nih.gov

While direct studies on 2-cyclohexaneamidothiophene-3-carboxamide as an HIV-1 RNase H inhibitor are not prominent in the available literature, the broader class of compounds with similar pharmacophoric features has been investigated. For instance, compounds like GSK5750, a 1-hydroxy-pyridopyrimidinone analog, demonstrate specific inhibition of HIV-1 RNase H by binding to the free enzyme in a Mg2+-dependent manner. nih.gov The development of dual inhibitors that target both the polymerase and RNase H activities of HIV-1 RT is also an active area of research. plos.org

P2X7 Receptor Antagonism

The P2X7 receptor is an ATP-gated ion channel primarily found on immune cells, such as macrophages and microglia. nih.govnih.gov Its activation is linked to inflammatory processes, including the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.gov Consequently, antagonists of the P2X7 receptor are being investigated for their therapeutic potential in inflammatory conditions and chronic pain. nih.govnih.gov

The development of potent and selective P2X7 receptor antagonists has been a significant area of research. nih.gov While specific data on this compound is limited, the general class of heterocyclic amide derivatives has been patented for their P2X7 receptor antagonist activity. google.com These compounds are structurally distinct from previously known P2 receptor antagonists and have shown high potency and selectivity. nih.gov

Cannabinoid Receptor 2 (CB2) Agonism

The cannabinoid receptor 2 (CB2) is predominantly expressed in immune cells and is a promising therapeutic target due to its role in modulating inflammation and pain, without the psychotropic effects associated with the CB1 receptor. nih.govnih.gov Agonists of the CB2 receptor have demonstrated efficacy in various preclinical models of pain and inflammation. nih.govfrontiersin.org

Structure-activity relationship (SAR) studies on a series of 2-amido-3-carboxamide thiophene (B33073) derivatives have led to the identification of potent and selective CB2 receptor agonists. nih.gov A representative compound from this series was shown to be effective in producing analgesia in animal models of neuropathic, inflammatory, and postsurgical pain. nih.gov The analgesic effects were confirmed to be mediated through CB2 agonism by control experiments using a CB2 antagonist. nih.gov The activity of these compounds is typically characterized through radioligand binding assays and various functional assays. nih.gov

Table 2: Activity of 2-amido-3-carboxamide Thiophene Derivatives at Cannabinoid Receptors

| Compound Type | Target Receptor | Activity | Therapeutic Application |

|---|

Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibition

Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall. keystonesymposia.orgnih.govnih.gov Inhibition of MmpL3 disrupts the integrity of the cell wall, leading to bacterial death, making it an attractive target for the development of new anti-tuberculosis drugs. keystonesymposia.orgnih.gov

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a mitochondrial enzyme that plays a crucial role in the metabolism of neurotransmitters, particularly dopamine. nih.gov Inhibitors of MAO-B are used in the treatment of Parkinson's disease to increase the levels of dopamine in the brain. nih.gov The development of selective MAO-B inhibitors is an active area of research to minimize side effects associated with the inhibition of MAO-A. mdpi.com

While specific studies on this compound as a MAO-B inhibitor are not widely reported, the broader class of thiophene-containing compounds has been explored for this activity. For instance, C-3 nitrothiophene substituted thiochromone derivatives have been identified as potent and selective human MAO-B inhibitors. researchgate.net Various thiosemicarbazone derivatives have also demonstrated MAO-B inhibitory activity. mdpi.com

Table 3: Examples of Thiophene Derivatives as MAO-B Inhibitors

| Compound Class | Activity | Selectivity |

|---|---|---|

| C-3 nitrothiophene substituted thiochromones | Potent hMAO-B Inhibition | Selective for MAO-B |

Adenosine Receptor (A2A/A3) Antagonism

Adenosine receptors, particularly the A2A and A3 subtypes, are G-protein-coupled receptors that are involved in a wide range of physiological processes, including inflammation and neurotransmission. nih.govnih.gov The A2A receptor is a target for the treatment of Parkinson's disease, while A3 receptor antagonists are being investigated for various inflammatory conditions. nih.gov It has been discovered that A2A and A3 receptors can form heteromers, leading to complex signaling interactions. nih.gov In these heteromeric complexes, the signaling from the A3 receptor can be diminished, and this blockade can be overcome by A2A receptor antagonists. nih.gov

While direct data on this compound as an antagonist for A2A/A3 adenosine receptors is not available, the development of selective antagonists for these receptors is a significant focus of medicinal chemistry. researchgate.net

Allosteric Modulation and Binding Site Characterization

There is no available scientific literature that describes the allosteric modulation properties or characterizes the specific binding sites of this compound on any biological target. Studies on related compounds, such as 2-aminothiophene-3-carboxamides, have indicated potential allosteric enhancement at adenosine A1 receptors, but this cannot be extrapolated to the compound .

Cellular Pathway Perturbation Analysis (e.g., Angiogenesis, Cell Proliferation Pathways)

Specific analyses of how this compound perturbs cellular pathways, including angiogenesis and cell proliferation, have not been reported in published research. While certain thiophene-3-carboxamide derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, and have shown anti-proliferative effects, these findings are specific to the studied derivatives and not to this compound itself. The mechanism of action, including the potential to block the cell cycle or induce apoptosis, is therefore unknown for this specific compound.

Preclinical Pharmacological Evaluation Non Human in Vitro and in Vivo Models

In Vitro Efficacy Assessment

No specific data is available regarding the modulation of enzyme activity by 2-cyclohexaneamidothiophene-3-carboxamide. Generally, such assays are performed to determine if a compound can inhibit or activate specific enzymes that are implicated in a disease pathway. For instance, derivatives of the related thieno[2,3-d]pyrimidine (B153573) scaffold have been investigated as inhibitors of protein kinases, which are crucial enzymes in cell signaling and proliferation.

There is no published information on the effects of this compound in cell-based functional assays.

Cellular Proliferation in Cancer Cell Lines: Studies on related thiophene (B33073) carboxamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, certain 2-aminothiophene-3-carboxylic acid ester derivatives have shown selective cytostatic activity against T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines. Similarly, other thiophene carboxamides have been evaluated against hepatocellular carcinoma and colorectal cancer cell lines. These studies typically determine the half-maximal inhibitory concentration (IC₅₀) to quantify a compound's potency.

Antiviral Activity in Infected Cells: While some 2-carboxamido-3-arylsulfonylthiophenes have been evaluated for antiviral activity against viruses like HIV-1, human cytomegalovirus (CMV), and varicella-zoster virus (VZV), no such data exists for this compound. Antiviral assays generally measure the reduction in viral replication in infected host cells upon treatment with the compound.

Information regarding the use of reporter gene assays to evaluate the effect of this compound on specific cellular pathways is not available. These assays are a valuable tool to understand a compound's mechanism of action by measuring the activity of a specific transcription factor or signaling pathway. For example, a reporter gene like luciferase can be placed under the control of a response element for a pathway of interest (e.g., NF-κB or STAT3). An increase or decrease in luciferase activity would indicate that the compound modulates that pathway.

In Vitro ADME Profiling

There is no specific data on the metabolic stability of this compound. Metabolic stability is a critical parameter in drug discovery, as it influences a compound's half-life and oral bioavailability. This is often first assessed using in vitro models like liver microsomes.

Microsomal stability assays measure the rate at which a compound is metabolized by enzymes, primarily cytochrome P450s (CYPs), present in liver microsomes. The results are typically reported as the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). A compound with high metabolic stability will have a longer half-life and lower clearance, suggesting it may persist longer in the body.

No studies on the permeability of this compound have been published. Permeability is a key factor determining a drug's absorption after oral administration. It is commonly evaluated using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using Caco-2 or MDCK cell lines. These assays predict the passive diffusion of a compound across the intestinal epithelium.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, is a critical pharmacokinetic parameter that influences its distribution, metabolism, and excretion. Highly bound drugs generally have a lower volume of distribution and are less readily available to exert their pharmacological effects. Standard methods to determine plasma protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation. No specific data on the plasma protein binding of this compound has been reported.

Biophysical Characterization of Ligand-Target Interactions

Understanding the physical interactions between a compound and its biological target is fundamental to drug development. These studies provide insights into the mechanism of action and can guide the optimization of lead compounds.

Binding Affinity Determination (e.g., Isothermal Titration Calorimetry (ITC), MicroScale Thermophoresis (MST), Surface Plasmon Resonance (SPR))

These techniques are employed to quantify the strength of the interaction between a ligand (the compound) and its target protein.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

MicroScale Thermophoresis (MST) measures the directed movement of molecules along a temperature gradient, which changes upon binding, to determine the binding affinity.

Surface Plasmon Resonance (SPR) is an optical technique that detects the binding of a ligand to a target immobilized on a sensor chip in real-time, providing kinetic data on association and dissociation rates.

No studies utilizing these methods to determine the binding affinity of this compound to a specific biological target have been published.

Conformational Change Analysis upon Binding

The binding of a ligand to its target protein can induce conformational changes in the protein, which are often essential for its biological activity. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) are used to analyze these structural alterations. There is no available information on conformational changes induced by the binding of this compound.

Thermal Shift Assays for Target Engagement

Thermal shift assays, such as differential scanning fluorimetry (DSF), are used to assess the binding of a ligand to its target protein by measuring changes in the protein's thermal stability. Ligand binding typically stabilizes the protein, resulting in a higher melting temperature. This method is often used in high-throughput screening to identify compounds that engage with the target. No thermal shift assay data for this compound has been reported.

In Vivo Animal Model Efficacy Studies

Preclinical efficacy studies in relevant animal models are crucial for evaluating the therapeutic potential of a new chemical entity. While the broader class of thiophene derivatives has been investigated in various disease models, specific data for this compound is lacking.

Disease-Specific Preclinical Models (e.g., Influenza infection models, Neuropathic pain models, Cancer xenograft/Genetically Engineered Mouse Models, Tuberculosis infection models, Ataxia models)

Influenza Infection Models: Typically involve infecting mice or ferrets with influenza virus to assess the antiviral activity of a compound.

Neuropathic Pain Models: Models such as the chronic constriction injury (CCI) or spared nerve injury (SNI) models in rodents are used to evaluate the analgesic effects of compounds on nerve-damage-induced pain. Some 2-amido-3-carboxamide thiophene derivatives have been investigated as CB₂ receptor agonists for pain management.

Cancer Xenograft/Genetically Engineered Mouse Models: These models involve implanting human tumor cells into immunocompromised mice (xenografts) or using genetically modified mice that spontaneously develop tumors to test the efficacy of anticancer agents. Thiophene carboxamide derivatives have been explored for their potential as anticancer agents.

Tuberculosis Infection Models: Commonly use mice or guinea pigs infected with Mycobacterium tuberculosis to evaluate the efficacy of new anti-tuberculosis drugs.

Ataxia Models: Various genetic or induced models of ataxia in mice are used to test compounds for their ability to improve motor coordination and balance.

Despite the investigation of related compounds in some of these areas, no in vivo efficacy studies for this compound in these specific disease models have been published in the available scientific literature.

Model Selection Rationale

The selection of animal models is critical for evaluating the potential therapeutic effects of a compound in a way that mimics human conditions. For a compound like this compound, which is investigated for pain relief, animal models of neuropathic, inflammatory, and postsurgical pain are highly relevant. embse.org The rationale for using these specific models is grounded in their ability to represent different and complex clinical pain states.

Neuropathic Pain Models: These models are designed to replicate the conditions of pain caused by damage to the somatosensory nervous system. embse.org Such models are essential because neuropathic pain is a common and difficult-to-treat clinical problem. By inducing a nerve injury, for example, through chronic constriction injury of the sciatic nerve, researchers can study the allodynia (pain from a non-painful stimulus) and hyperalgesia (increased sensitivity to pain) that are characteristic of neuropathic pain in humans. embse.org The use of these models allows for the assessment of a compound's ability to alleviate these specific and debilitating types of pain.

Inflammatory Pain Models: These models are used to simulate pain and hypersensitivity that result from tissue inflammation. This can be induced by injecting substances like formalin or Complete Freund's Adjuvant, which cause a localized inflammatory response. nih.gov These models are valuable for studying a compound's anti-inflammatory and analgesic effects, as inflammation is a key component of many acute and chronic pain conditions. The selective activation of CB2 receptors has been shown to have anti-inflammatory effects in animal models. frontiersin.org

Postsurgical Pain Models: To assess a compound's efficacy in managing pain after surgery, models that involve a surgical incision are employed. aragen.com These models are characterized by pain-related behaviors that mirror those seen in postoperative patients, including mechanical hyperalgesia. aragen.com The study of a compound in a postsurgical pain model provides direct insight into its potential utility as a postoperative analgesic.

The use of this triad (B1167595) of pain models provides a comprehensive preclinical profile of a compound's analgesic potential across a spectrum of pain etiologies.

Pharmacodynamic Biomarker Evaluation in Animal Models

Information regarding the specific pharmacodynamic biomarkers evaluated for this compound in animal models is not detailed in the publicly available scientific literature. In general, for analgesic drug development, pharmacodynamic biomarkers can include measurements of nerve activity, levels of inflammatory mediators, or changes in the expression of specific receptors in the nervous system. For CB2 receptor agonists, a relevant biomarker could be the modulation of cytokine release or immune cell migration. However, without specific studies on this compound, any discussion of pharmacodynamic biomarkers would be speculative.

Preclinical Pharmacokinetic (PK) Profiling in Animal Models

Detailed preclinical pharmacokinetic data for this compound, including its absorption, distribution, metabolism, excretion, systemic exposure, half-life, and bioavailability in animal models, are not available in the public domain. While the initial research on the series of 2-amido-3-carboxamide thiophene derivatives indicated that ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic studies were conducted, the specific results for individual compounds have not been published.

Absorption and Distribution in Animal Systems

No specific data on the absorption and distribution of this compound in animal systems has been published.

Metabolism and Excretion Pathways in Preclinical Species

There is no published information detailing the metabolic pathways and excretion routes of this compound in preclinical species.

Systemic Exposure and Half-Life in Animal Models

Specific values for the systemic exposure (such as AUC) and the elimination half-life of this compound in any animal model are not available in the scientific literature.

Bioavailability Assessment in Animal Models

The oral bioavailability of this compound in animal models has not been publicly reported.

Advanced Analytical Techniques in Preclinical Research

In the preclinical evaluation of novel therapeutic agents like thiophene derivatives, a suite of advanced analytical techniques is employed to characterize the compound's purity, identify metabolites, and understand its physicochemical properties. These methods are fundamental to ensuring the quality of the investigational compound and for interpreting pharmacological and toxicological data.

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS))

Chromatographic techniques are essential for separating a compound from a mixture, which is critical for purity assessment and for the analysis of biological samples.

High-Performance Liquid Chromatography (HPLC): This technique would be a primary method for determining the purity of a synthesized batch of this compound. A typical HPLC method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The separation would be based on the compound's polarity. A UV detector would be used for quantification, likely at a wavelength determined by the compound's UV absorption maximum.

Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex analyses, such as quantifying the compound in plasma or tissue samples from in vivo studies, LC-MS would be the method of choice. This technique couples the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. It allows for the simultaneous quantification of the parent compound and its potential metabolites, even at very low concentrations.

Below is an interactive table representing a hypothetical HPLC method for a novel compound.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Mass Spectrometry (MS) Applications (e.g., Native MS, Impurity Profiling, Metabolite Identification)

Mass spectrometry is a powerful tool for determining the molecular weight and structure of molecules.

Impurity Profiling: High-resolution mass spectrometry (HRMS) would be used to identify and characterize any impurities in the synthesized this compound. By comparing the mass-to-charge (m/z) ratios of detected ions against the theoretical mass of the target compound, process-related impurities and degradation products can be identified.

Metabolite Identification: During preclinical in vitro (e.g., liver microsome incubation) and in vivo studies, LC-MS/MS (tandem mass spectrometry) is used to identify metabolites. The fragmentation pattern of the parent compound is first established. Then, samples from biological matrices are analyzed to find related compounds that show characteristic fragment ions, allowing for the structural elucidation of metabolites (e.g., hydroxylated or glucuronidated species).

Spectroscopic Methods (e.g., Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) Spectroscopy, Circular Dichroism (CD))

Spectroscopic methods provide detailed information about the chemical structure and conformation of a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR would be used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the N-H and C=O stretching of the amide groups, as well as vibrations associated with the thiophene and cyclohexane (B81311) rings.

The table below shows hypothetical FTIR data for a similar structure.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3300-3500 |

| C-H Stretch (Cyclohexane) | 2850-2960 |

| C=O Stretch (Amide) | 1630-1680 |

| C=C Stretch (Thiophene) | 1400-1500 |

| C-N Stretch | 1200-1350 |

Circular Dichroism (CD): CD spectroscopy is used to study chiral molecules and their conformation in solution. If this compound were chiral or if it were being studied for its interaction with chiral biological macromolecules like proteins or DNA, CD could provide valuable insights into its binding and any conformational changes that occur upon interaction.

Future Directions and Research Perspectives

Development of Novel 2-Cyclohexaneamidothiophene-3-carboxamide Derivatives

The synthesis of novel derivatives based on the this compound core is a critical step in unlocking its full therapeutic potential. Structure-activity relationship (SAR) studies on analogous thiophene (B33073) amide derivatives have demonstrated that modifications to the thiophene ring and the amide substituents can significantly influence biological activity. nih.gov Future synthetic efforts should focus on a systematic exploration of the chemical space around this scaffold.

Key areas for derivatization include:

Substitution on the Thiophene Ring: Introducing various substituents at the 4- and 5-positions of the thiophene ring could modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.

Modification of the Cyclohexane (B81311) Ring: Altering the cyclohexane moiety, for instance, by introducing substituents or replacing it with other cyclic or acyclic groups, could impact the compound's lipophilicity and pharmacokinetic profile.

Variation of the Carboxamide Group: Modifications to the 3-carboxamide group could also be explored to optimize binding interactions and improve metabolic stability.

These synthetic endeavors will likely lead to the identification of new compounds with improved potency, selectivity, and drug-like properties.

Exploration of Additional Biological Targets and Therapeutic Applications

Thiophene carboxamide derivatives have been shown to interact with a variety of biological targets, leading to a broad spectrum of therapeutic applications. While some derivatives have been investigated as CB2 receptor agonists for pain management and as VEGFR-2 inhibitors for their anti-angiogenic properties, the full biological profile of this compound remains to be elucidated. nih.gov

Future research should aim to screen this compound and its novel derivatives against a diverse panel of biological targets to uncover new therapeutic opportunities. Potential areas of investigation include:

Oncology: Given that some thiophene carboxamides exhibit antiproliferative activity, exploring the potential of this compound derivatives as anticancer agents is a logical next step.

Infectious Diseases: The documented antibacterial and antifungal activities of certain thiophene-3-carboxamide (B1338676) derivatives suggest that this class of compounds could be a source of new anti-infective agents.

Inflammatory Diseases: The role of CB2 receptor agonists in modulating inflammation points to the potential use of related thiophene carboxamides in treating inflammatory conditions.

A comprehensive biological screening approach will be crucial in identifying novel mechanisms of action and expanding the therapeutic utility of this chemical scaffold.

Integration of Advanced Computational and Experimental Methodologies

To accelerate the drug discovery and development process, future research on this compound should integrate advanced computational and experimental techniques. Molecular modeling studies, including molecular docking and molecular dynamics simulations, can provide valuable insights into the binding modes of these compounds with their biological targets. This information can guide the rational design of more potent and selective derivatives.

Furthermore, the use of high-throughput screening (HTS) technologies can enable the rapid evaluation of large libraries of novel derivatives against various biological targets. The data generated from these screens can be used to build robust SAR models, further refining the drug design process. The combination of in silico and in vitro approaches will undoubtedly streamline the identification of promising lead candidates for further development.

Translational Research Opportunities in Preclinical Development

Promising derivatives of this compound that emerge from initial screening and optimization studies will require rigorous preclinical evaluation to assess their potential for clinical development. This phase of research should focus on a comprehensive characterization of the lead candidates' pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and toxicological profiles. nih.gov

In vivo studies in relevant animal models of disease will be essential to establish proof-of-concept and to evaluate the efficacy and safety of the selected compounds. For instance, derivatives identified as potential analgesics would be tested in models of neuropathic and inflammatory pain. nih.gov Similarly, anticancer candidates would be evaluated in xenograft models to assess their tumor-inhibiting effects.

Successful preclinical development will be a critical step in translating the therapeutic potential of this compound derivatives from the laboratory to the clinic. The journey from a promising chemical scaffold to a clinically approved drug is long and challenging, but the versatile nature of thiophene carboxamides suggests that this class of compounds holds significant promise for addressing unmet medical needs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.